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Ein technischer Leitfaden zu den Forschungsstudien über Vorapaxar, einen PAR-1-

Antagonisten

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung
Vorapaxar ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors 1

(PAR-1), des primären Thrombinrezeptors auf menschlichen Blutplättchen.[1][2][3] Durch die

Hemmung der Thrombin-vermittelten Thrombozytenaggregation stellt es einen neuartigen

Mechanismus zur Reduzierung atherothrombotischer Ereignisse dar.[4][5] Dieser Leitfaden

fasst die wichtigsten Erkenntnisse aus entscheidenden Forschungsstudien zusammen,

beschreibt detailliert die experimentellen Protokolle und stellt quantitative Daten und

Signalwege in einem klaren, technischen Format dar. Vorapaxar ist für die Reduzierung

thrombotischer kardiovaskulärer Ereignisse bei Patienten mit Herzinfarkt (MI) in der

Vorgeschichte oder peripherer arterieller Verschlusskrankheit (pAVK) zugelassen.

Wirkmechanismus und Pharmakologie
Vorapaxar hemmt selektiv und kompetitiv den PAR-1-Rezeptor und verhindert so dessen

Aktivierung durch Thrombin. Diese Hemmung blockiert die Thrombin-induzierte und die durch

das Thrombinrezeptor-Agonist-Peptid (TRAP) induzierte Thrombozytenaggregation. Wichtig ist,

dass Vorapaxar die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen

induzierte Thrombozytenaggregation nicht beeinträchtigt.
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Die Signalübertragung des PAR-1, eines G-Protein-gekoppelten Rezeptors, erfolgt über die

Aktivierung der Phospholipase C, was zur Produktion von Inositoltrisphosphat (InsP3) und

anschließender Freisetzung von Kalzium aus intrazellulären Speichern führt. Vorapaxar
blockiert diesen Weg an seiner Entstehung.
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Signalweg der PAR-1-vermittelten Thrombozytenaktivierung.

Pharmakokinetik und Pharmakodynamik

Metabolismus: Vorapaxar wird hauptsächlich durch CYP3A4 und in geringerem Maße durch

CYP2J2 zu seinem aktiven Hauptmetaboliten (M20) verstoffwechselt.

Wechselwirkungen mit anderen Medikamenten: Die gleichzeitige Anwendung mit starken

CYP3A4-Inhibitoren (z. B. Ketoconazol) kann die Vorapaxar-Exposition erhöhen, während

starke CYP3A4-Induktoren (z. B. Rifampicin) sie verringern können.
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Halbwertszeit: Es hat eine effektive Halbwertszeit von 3-4 Tagen und eine scheinbare

terminale Halbwertszeit von 8 Tagen.

Thrombozytenaggregationshemmung: Eine Ladedosis von 40 mg hemmt die TRAP-

induzierte Thrombozytenaggregation bei über 80 % der Patienten innerhalb einer Stunde.

Eine Erhaltungsdosis von 2,5 mg täglich hält dieses Hemmungsniveau aufrecht.

Zentrale klinische Studien: TRACER und TRA 2°P-
TIMI 50
Zwei große Phase-III-Studien lieferten die entscheidenden Daten zur Wirksamkeit und

Sicherheit von Vorapaxar.

TRACER (Thrombin Receptor Antagonist for Clinical
Event Reduction in Acute Coronary Syndrome)
Die TRACER-Studie untersuchte Vorapaxar bei Patienten mit akuten Koronarsyndromen ohne

ST-Hebung (NSTE-ACS).

Experimentelles Protokoll: TRACER

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

Teilnehmer: 12.944 Patienten mit NSTE-ACS, die innerhalb von 24 Stunden nach Auftreten

der Symptome vorgestellt wurden.

Behandlungsschema: Die Patienten wurden randomisiert und erhielten entweder Vorapaxar
(40 mg Aufsättigungsdosis, gefolgt von 2,5 mg einmal täglich) oder ein Placebo, zusätzlich

zur Standardtherapie.

Hintergrundtherapie: Zum Zeitpunkt der Randomisierung erhielten über 85 % der Patienten

sowohl Aspirin als auch einen P2Y12-Inhibitor (hauptsächlich Clopidogrel).

Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod,

Myokardinfarkt (MI), Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung und

dringender koronarer Revaskularisation.
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Wichtiger sekundärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem

Tod, MI oder Schlaganfall.

Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 502 Tage.
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Experimenteller Arbeitsablauf der TRACER-Studie.

Ergebnisse der TRACER-Studie

Die TRACER-Studie erreichte ihren primären Endpunkt nicht. Es gab jedoch eine Reduktion

beim wichtigen sekundären Endpunkt, die hauptsächlich auf eine Reduktion von

Myokardinfarkten zurückzuführen war. Die Behandlung mit Vorapaxar war mit einem erhöhten

Blutungsrisiko verbunden, einschließlich eines dreifachen Anstiegs der intrakraniellen

Blutungen (ICH).
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Endpunkt Vorapaxar Placebo
Hazard
Ratio (95%
CI)

p-Wert Referenz

Primärer

Wirksamkeits

endpunkt

(KV-Tod, MI,

Schlaganfall,

rezidiv.

Ischämie mit

Rehospitalisi

erung,

dringende

Revask.)

- - - 0.072

Wichtiger

sekundärer

Endpunkt

(KV-Tod, MI,

Schlaganfall)

14.7% 16.4%
0.89 (0.81-

0.98)
0.02

GUSTO

mäßige/schw

ere Blutung

- -
1.42 (1.21-

1.66)
<0.001

Intrakranielle

Blutung (ICH)
1.07% 0.24% - <0.001

Hämorrhagis

cher

Schlaganfall

0.45% 0.14%
2.74 (1.22-

6.15)
-

Gesamtschla

ganfall
1.93% 2.13%

0.94 (0.71-

1.24)
-
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Events)
Die TRA 2°P-TIMI 50-Studie untersuchte Vorapaxar zur langfristigen Sekundärprävention bei

stabilen Patienten mit etablierter Atherosklerose.

Experimentelles Protokoll: TRA 2°P-TIMI 50

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

Teilnehmer: 26.449 stabile Patienten mit einer Vorgeschichte von MI, ischämischem

Schlaganfall oder symptomatischer pAVK. Aufgrund eines erhöhten Risikos für intrakranielle

Blutungen wurden Patienten mit Schlaganfall in der Vorgeschichte während der Studie von

der Behandlung ausgeschlossen.

Behandlungsschema: Die Patienten erhielten randomisiert entweder Vorapaxar (2,5 mg

einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie. Es wurde keine

Aufsättigungsdosis verwendet.

Hintergrundtherapie: Die Standardtherapie umfasste Aspirin und/oder ein Thienopyridin (z.

B. Clopidogrel).

Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder

Schlaganfall.

Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 30 Monate (2,5 Jahre).
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Experimenteller Arbeitsablauf der TRA 2°P-TIMI 50-Studie.

Ergebnisse der TRA 2°P-TIMI 50-Studie
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Im Gegensatz zur TRACER-Studie erreichte die TRA 2°P-TIMI 50-Studie ihren primären

Wirksamkeitsendpunkt und zeigte eine signifikante Reduktion ischämischer Ereignisse. Dieses

Ergebnis war konsistent bei Patienten mit vorherigem MI, unabhängig davon, ob sie

gleichzeitig ein Thienopyridin erhielten oder nicht. Ähnlich wie bei TRACER erhöhte Vorapaxar
das Risiko für mäßige oder schwere Blutungen.

Ergebnisse bei Patienten mit MI oder pAVK in der Vorgeschichte (ohne Schlaganfall/TIA)

Endpunkt
(3-Jahres-
Raten)

Vorapaxar
(n=10,082)

Placebo
(n=10,088)

Hazard
Ratio (95%
CI)

p-Wert Referenz
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Wirksamkeits

endpunkt

(KV-Tod, MI,

Schlaganfall)

7.9% 9.5%
0.80 (0.73-

0.89)
<0.001
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Schlaganfall,

dringende

Revask.

10.1% 11.8%
0.83 (0.76-
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<0.001

Myokardinfar

kt (MI)
5.4% 6.4% - <0.001

Ischämischer
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- - 0.57 <0.001

GUSTO

mäßige/schw

ere Blutung

3.7% 2.4%
1.55 (1.30-
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Blutung (ICH)
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Patienten mit Diabetes: Bei Patienten mit Diabetes und vorherigem MI reduzierte Vorapaxar
den primären Endpunkt (KV-Tod, MI oder Schlaganfall) um 27 % (HR = 0,73; p = 0,002).

Patienten mit peripherer arterieller Verschlusskrankheit (pAVK): Bei pAVK-Patienten

reduzierte Vorapaxar signifikant die periphere Revaskularisation (15,4 % vs. 19,3 % mit

Placebo; HR: 0,82; p = 0,003) und die Hospitalisierung aufgrund akuter

Extremitätenischämie.

Patienten mit Koronarstents: Bei stabilen Patienten mit Koronarstents reduzierte Vorapaxar
signifikant die Rate der definitiven Stentthrombose (1,1 % vs. 1,4 %; HR: 0,71; p = 0,037),

einschließlich sehr später Stentthrombosen.

Patienten, die sich einer Koronararterien-Bypass-Operation (CABG) unterziehen: In einer

Untergruppenanalyse der TRACER-Studie reduzierte Vorapaxar bei Patienten, die sich

einer CABG unterzogen, ischämische Ereignisse signifikant, ohne die CABG-bedingten

Blutungen signifikant zu erhöhen.

Schlussfolgerung
Vorapaxar hemmt als PAR-1-Antagonist wirksam die Thrombin-vermittelte

Thrombozytenaktivierung. Die entscheidenden klinischen Studien, TRACER und TRA 2°P-TIMI

50, haben die Rolle von Vorapaxar bei der Sekundärprävention von atherothrombotischen

Ereignissen definiert. Während die TRACER-Studie bei Hochrisikopatienten mit ACS ihren

primären Endpunkt nicht erreichte, zeigte die TRA 2°P-TIMI 50-Studie einen klaren klinischen

Nutzen bei stabilen Patienten mit vorherigem MI oder pAVK. Der Nutzen einer reduzierten Rate

an ischämischen Ereignissen muss sorgfältig gegen das erhöhte Risiko von

Blutungskomplikationen abgewogen werden. Die Daten deuten darauf hin, dass eine

sorgfältige Patientenauswahl entscheidend ist, um den Nettonutzen von Vorapaxar als

Ergänzung zur Standard-Thrombozytenaggregationshemmer-Therapie zu maximieren.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Grundlegend & Explorativ

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://go.drugbank.com/drugs/DB09030
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5318326/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-vorapaxar-sulfate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4529257/
https://www.benchchem.com/product/b1682261#vorapaxar-par-1-antagonist-forschungsstudien
https://www.benchchem.com/product/b1682261#vorapaxar-par-1-antagonist-forschungsstudien
https://www.benchchem.com/product/b1682261#vorapaxar-par-1-antagonist-forschungsstudien
https://www.benchchem.com/product/b1682261#vorapaxar-par-1-antagonist-forschungsstudien
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grundlegend & Explorativ

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

